

An In-depth Technical Guide to 3-Chlorothiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 3-Chlorothiophene-2-carboxylic acid

Cat. No.: B1630586

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IUPAC Nomenclature and Chemical Identity

The unequivocally recognized IUPAC name for the compound is **3-Chlorothiophene-2-carboxylic acid**. An alternative, commonly used synonym is 3-Chloro-2-thiophenecarboxylic acid.^{[1][2]} This molecule is a halogenated heterocyclic compound, specifically a derivative of thiophene, featuring a carboxylic acid group at position 2 and a chlorine atom at position 3 of the thiophene ring.

Chemical and Physical Properties

The fundamental physicochemical properties of **3-Chlorothiophene-2-carboxylic acid** have been well-characterized. These identifiers and properties are crucial for laboratory handling, analytical characterization, and computational modeling.

Property	Value	Reference
CAS Number	59337-89-2	[3] [4] [5]
Molecular Formula	C ₅ H ₃ ClO ₂ S	[1] [3] [5]
Molecular Weight	162.59 g/mol	[1] [3] [5]
Melting Point	186-190 °C	[3]
Boiling Point	291.7±20.0 °C (Predicted)	[3]
Appearance	White to cream or pale brown powder	[4]
InChI Key	BXEAAHIHFFIMIE-UHFFFAOYSA-N	[1] [2]
SMILES	OC(=O)c1sccc1Cl	[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **3-Chlorothiophene-2-carboxylic acid** are outlined below. These protocols are based on established literature procedures.

Synthesis Method 1: Hydrolysis of Methyl Ester

This protocol describes the synthesis of the target compound via the hydrolysis of its corresponding methyl ester.[\[3\]](#)

Materials:

- Methyl 3-chlorothiophene-2-carboxylate (50 g, 0.28 mol)
- Methanol (100 mL)
- Aqueous sodium hydroxide solution (2M, 400 mL)
- 2N Hydrochloric acid

- Ether

Procedure:

- Dissolve Methyl 3-chlorothiophene-2-carboxylate (50 g) in methanol (100 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add the 2M aqueous sodium hydroxide solution (400 mL) while maintaining the reaction temperature at 0 °C.
- Stir the reaction mixture at room temperature for 2 hours.
- Remove the methanol by distillation under reduced pressure.
- Wash the remaining aqueous phase with ether to remove any unreacted starting material.
- Acidify the aqueous phase with 2N hydrochloric acid to a pH < 3, which will cause the product to precipitate.
- Collect the precipitated white solid by filtration.
- Dry the solid under a vacuum to yield **3-chlorothiophene-2-carboxylic acid** (yield: 45 g, 98%).[\[3\]](#)

Methyl 3-chlorothiophene-2-carboxylate
in Methanol

1. Add 2M NaOH (aq)
2. Stir 2h at RT

Hydrolysis & Methanol Removal
(Distillation)

Acidify with 2N HCl
to pH < 3

3-Chlorothiophene-2-carboxylic acid
(Precipitate)

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Caption: Workflow for the synthesis via ester hydrolysis.

Synthesis Method 2: From 3-Hydroxy-2-methoxycarbonyl-thiophene

This method synthesizes the title compound from a hydroxy-thiophene precursor using a chlorinating agent.[\[7\]](#)

Materials:

- 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g)
- Phosphorus pentachloride (52.1 g)
- Absolute carbon tetrachloride (800 mL total)
- Water (450 mL)
- Sodium bicarbonate (25 g)
- Active carbon (10 g)
- Hydrochloric acid

Procedure:

- Dissolve phosphorus pentachloride (52.1 g) in absolute carbon tetrachloride (600 mL) and heat the solution to boiling.
- Prepare a solution of 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g) in carbon tetrachloride (200 mL).
- Add the thiophene solution dropwise to the boiling phosphorus pentachloride solution over 3 hours.
- Boil the mixture under reflux for 13 hours.
- Distill off the carbon tetrachloride and evaporate the mixture almost to dryness in vacuo.

- While cooling, add water (450 mL) dropwise to the residue, then heat the mixture to boiling and allow it to cool.
- Filter the resulting precipitate under suction.
- Boil the precipitate with active carbon (10 g) in a sodium bicarbonate solution (25 g in water).
- Filter off the active carbon under suction.
- Cool the filtrate and acidify with hydrochloric acid to precipitate the final product.
- The resulting **3-chlorothiophene-2-carboxylic acid** has a melting point of 185-186 °C.[7]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

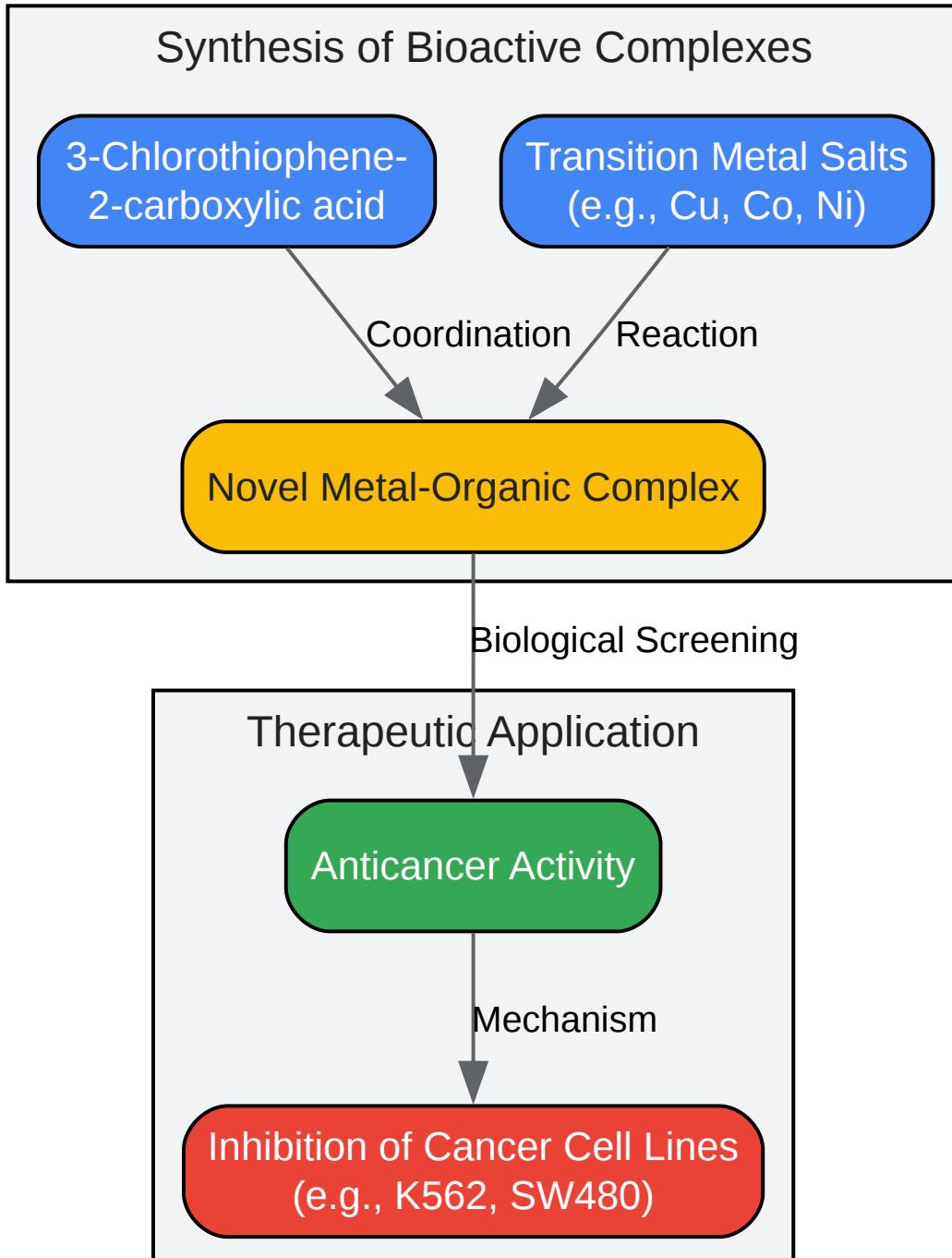
- Mass Spectrometry (MS): Used to confirm the molecular weight. Analysis of the compound shows a molecular ion peak ($M+H^+$) of 163.[3]
- Infrared (IR) Spectroscopy: To identify functional groups. The compound has been characterized by Attenuated Total Reflectance (ATR-IR) spectroscopy.[1] Key stretches would include O-H from the carboxylic acid, C=O from the carbonyl group, and C-Cl from the chloro substituent.
- UV-Visible Spectroscopy: Used to study electronic transitions. The free ligand exhibits $\pi-\pi^*$ transitions in the 210–250 nm range and $n-\pi^*$ transitions in the 300–310 nm range.[8]
- Raman Spectroscopy: Provides complementary vibrational information to IR spectroscopy and has been used to characterize the solid material.[2]

Applications in Drug Development and Coordination Chemistry

3-Chlorothiophene-2-carboxylic acid serves as a valuable building block in medicinal chemistry and materials science. Its primary application lies in its use as a ligand for the

synthesis of transition metal complexes. These complexes have shown potential as novel anticancer agents.

A study detailed the synthesis of four new transition metal complexes using **3-chlorothiophene-2-carboxylic acid** as the primary ligand with metals such as Copper(II), Cobalt(II), and Nickel(II).^[8] The resulting complexes were evaluated for their anticancer activities against various human cancer cell lines, including leukemia (K562), lung (A549), liver (HepG2), breast (MDA-MB-231), and colon (SW480) cancer cells.^[8] Notably, one of the cobalt complexes demonstrated significant inhibitory effects against leukemia and colon cancer cells. ^[8]



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Caption: Logical pathway from ligand to potential therapeutic use.

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